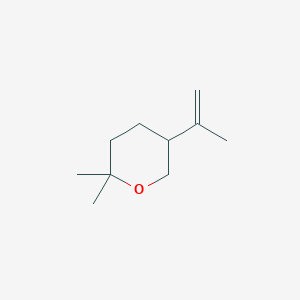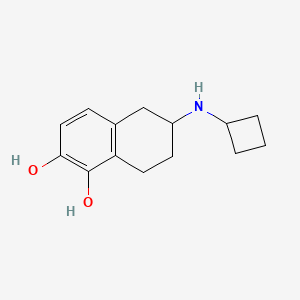
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound that features a cyclobutylamino group attached to a tetrahydronaphthalene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the cyclobutylamine precursor. Cyclobutylamine can be synthesized through the reduction of cyclobutanone using lithium aluminum hydride (LiAlH4) or through the hydrogenation of cyclobutanone over a palladium catalyst .
The next step involves the formation of the tetrahydronaphthalene backbone. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by hydrogenation to reduce the double bonds . The final step is the coupling of the cyclobutylamino group to the tetrahydronaphthalene backbone, which can be done using standard amination reactions under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs.
化学反应分析
Types of Reactions
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6-(Cyclobutylamino)nicotinic acid: Shares the cyclobutylamino group but has a different backbone structure.
6-(Cyclobutylamino)nicotinonitrile: Another compound with a cyclobutylamino group, used in different applications.
Uniqueness
6-(Cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of a cyclobutylamino group and a tetrahydronaphthalene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
CAS 编号 |
90060-31-4 |
|---|---|
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC 名称 |
6-(cyclobutylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C14H19NO2/c16-13-7-4-9-8-11(15-10-2-1-3-10)5-6-12(9)14(13)17/h4,7,10-11,15-17H,1-3,5-6,8H2 |
InChI 键 |
XUSXRRQANDIQGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)NC2CCC3=C(C2)C=CC(=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


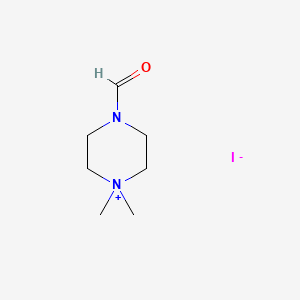
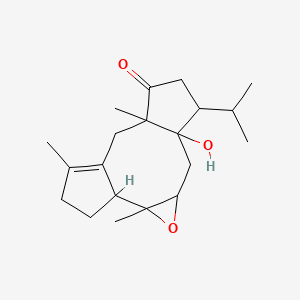
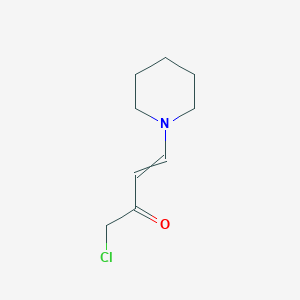

![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)


![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
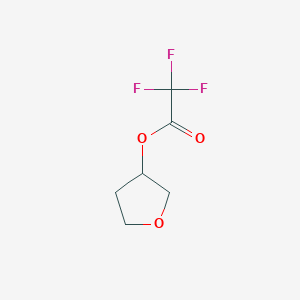
![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
